![molecular formula C17H17FN4O5S B4130794 4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4130794.png)
4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide, also known as FNPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. FNPP is a piperazine derivative that belongs to the class of sulfonamide compounds.
Mecanismo De Acción
4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. It has been shown to bind to the active site of carbonic anhydrase and acetylcholinesterase, thereby inhibiting their activity. Additionally, 4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide has been found to inhibit the activity of beta-secretase by binding to its active site and preventing the cleavage of amyloid precursor protein, which is a key step in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a key role in the regulation of acid-base balance in the body. Additionally, 4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a key role in the transmission of nerve impulses. Furthermore, 4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide has been found to inhibit the activity of beta-secretase, which is a key enzyme in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its promising anticancer activity. However, there are also some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for the study of 4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase and acetylcholinesterase based on the structure of 4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide. Another potential direction is the investigation of the anticancer activity of 4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide in animal models and clinical trials. Additionally, the potential use of 4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide in the treatment of Alzheimer's disease and other neurodegenerative disorders warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for 4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide could facilitate its use in lab experiments and clinical trials.
Aplicaciones Científicas De Investigación
4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide has also been shown to possess promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of beta-secretase, an enzyme that plays a key role in the development of the disease.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O5S/c18-13-4-6-16(7-5-13)28(26,27)21-10-8-20(9-11-21)17(23)19-14-2-1-3-15(12-14)22(24)25/h1-7,12H,8-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRXBHXWMVTJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-3-(2-furyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4130715.png)
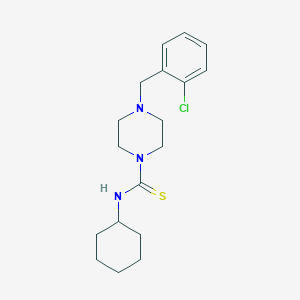
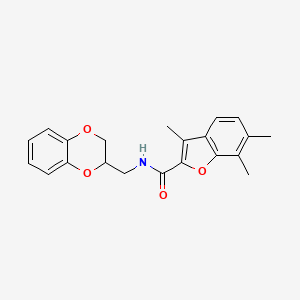
![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4130740.png)
![N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4130758.png)

![N,N-diethyl-1-{2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidine-3-carboxamide](/img/structure/B4130773.png)
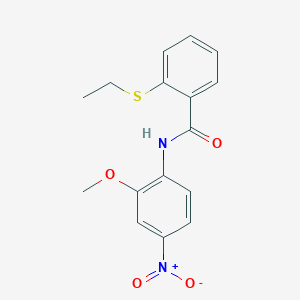
![diisopropyl 5-[({[5-[(diethylamino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4130781.png)
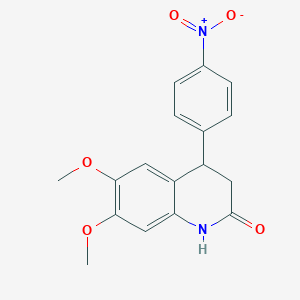
![N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130798.png)
![methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate](/img/structure/B4130809.png)
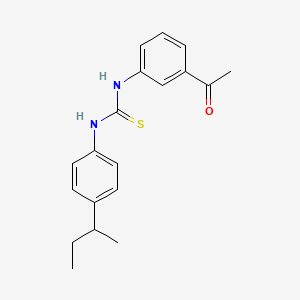
![5-(1-adamantyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4130815.png)